3-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate
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Overview
Description
3-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate is a complex organic compound that features both hydrazone and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate typically involves a multi-step process:
Formation of the Hydrazone: The initial step involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Esterification: The hydrazone is then reacted with 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine to form the final ester product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of hydrazone formation and esterification can be scaled up for industrial synthesis. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: The nitro groups in the compound can be reduced to amines under suitable conditions.
Substitution: The ester and hydrazone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Oxidation of the hydroxyphenyl group can lead to the formation of quinones.
Reduction: Reduction of the nitro groups results in the formation of corresponding amines.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s hydrazone moiety is of interest for its potential biological activity, including antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials due to its unique structural features.
Analytical Chemistry: It can serve as a reagent or intermediate in various analytical techniques.
Mechanism of Action
The mechanism of action of 3-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate involves its interaction with biological targets through its hydrazone and nitro groups. The hydrazone group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxybenzaldehyde hydrazone
- 3,5-dinitrobenzoic acid esters
- Hydrazone derivatives of other aromatic aldehydes
Uniqueness
3-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate is unique due to the combination of its hydrazone and ester functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
properties
Molecular Formula |
C21H14N4O8 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
[3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C21H14N4O8/c26-18-6-4-14(5-7-18)20(27)23-22-12-13-2-1-3-19(8-13)33-21(28)15-9-16(24(29)30)11-17(10-15)25(31)32/h1-12,26H,(H,23,27)/b22-12+ |
InChI Key |
PMUSUPZWMPYWGC-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])/C=N/NC(=O)C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C=NNC(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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